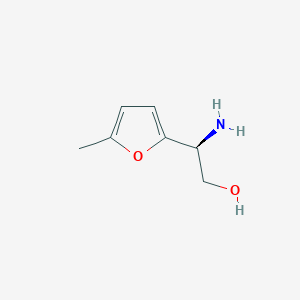
5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile typically involves the construction of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 2,3-dimethylphenylhydrazine and a suitable nitrile-containing precursor.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions, while acid catalysts like methanesulfonic acid are employed in cyclization reactions. The choice of solvent, temperature, and pressure conditions are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indole ring can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylindole: Lacks the amino and nitrile groups, resulting in different reactivity and biological activity.
5-Aminoindole: Similar structure but without the dimethyl groups, affecting its chemical properties and applications.
7-Cyanoindole: Contains the nitrile group but lacks the amino and dimethyl groups, leading to different chemical behavior.
Uniqueness
5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the indole core makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-amino-2,3-dimethyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-6-7(2)14-11-8(5-12)3-9(13)4-10(6)11/h3-4,14H,13H2,1-2H3 |
Clave InChI |
PQXUUVXNJKNSNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C(C=C(C=C12)N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
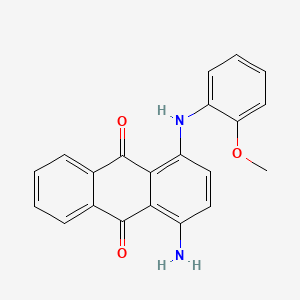
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

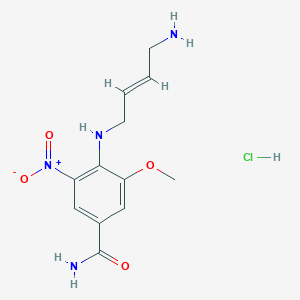
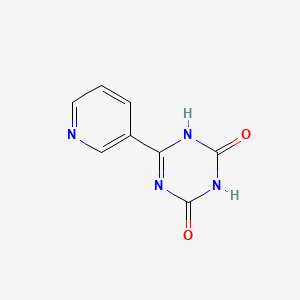

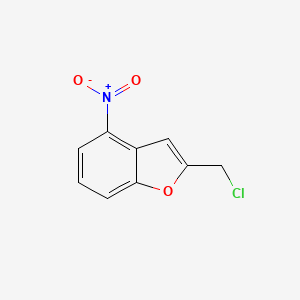

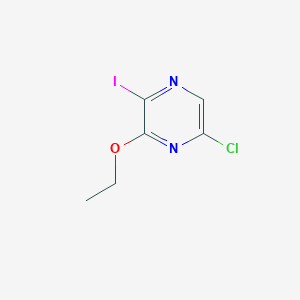
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
